molecular formula C10H15BrS B13197324 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene

4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene

Cat. No.: B13197324
M. Wt: 247.20 g/mol
InChI Key: YOUCJVBWNAIECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene is a brominated thiophene derivative featuring a 2-methylthiophene core substituted at the 4-position with a 3-bromo-2,2-dimethylpropyl group. This compound’s structure combines the aromatic thiophene ring with a branched alkyl bromide substituent, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the electron-rich thiophene ring and the steric effects of the bulky dimethylpropyl group.

Properties

Molecular Formula

C10H15BrS

Molecular Weight

247.20 g/mol

IUPAC Name

4-(3-bromo-2,2-dimethylpropyl)-2-methylthiophene

InChI

InChI=1S/C10H15BrS/c1-8-4-9(6-12-8)5-10(2,3)7-11/h4,6H,5,7H2,1-3H3

InChI Key

YOUCJVBWNAIECE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CC(C)(C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Formation of 4-(3-Hydroxy-2,2-dimethylpropyl)-2-methylthiophene.

    Oxidation: Formation of this compound sulfoxide.

    Reduction: Formation of 4-(2,2-Dimethylpropyl)-2-methylthiophene.

Scientific Research Applications

4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties References
This compound C₉H₁₃BrS 241.17 (calc.) 2-methylthiophene, 4-(3-bromo-2,2-dimethylpropyl) Intermediate for bioactive molecules
5-Bromo-2-methylthiophen C₅H₅BrS 177.06 2-methylthiophene, 5-bromo Precursor for cross-coupling reactions
3-Bromo-2,2-dimethylpropyl benzoate C₁₂H₁₅BrO₂ 271.15 Benzoate ester, 3-bromo-2,2-dimethylpropyl Esterification/functionalization studies
2-(3-Bromo-2,2-dimethylpropyl)-1-methoxynaphthalene C₁₆H₁₉BrO 307.23 Naphthalene core, methoxy and bromo-dimethylpropyl groups Antimalarial/anticancer intermediate
Key Observations:
  • Substituent Position : The placement of the bromo-dimethylpropyl group significantly alters reactivity. For example, this compound’s 4-position substitution contrasts with 5-bromo-2-methylthiophen’s 5-position bromine, which may favor different regioselectivity in reactions like Suzuki couplings .
  • Core Structure : Replacing thiophene with naphthalene (as in 2-(3-bromo-2,2-dimethylpropyl)-1-methoxynaphthalene) introduces extended π-conjugation, enhancing stability and enabling applications in medicinal chemistry .
  • Functional Groups: The benzoate ester in 3-Bromo-2,2-dimethylpropyl benzoate offers a polar site for hydrolysis or nucleophilic substitution, unlike the non-esterified thiophene derivatives .

Biological Activity

4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a thiophene ring substituted with a brominated branched alkyl group. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various microbial strains. The compound's effectiveness varies depending on the specific microorganisms tested.

Table 1: Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anticancer Activity

Research has shown that this compound may also possess anticancer properties. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity

Cell LineIC50 Value (µM)Reference
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)8.0
A549 (lung cancer)12.0

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : It is hypothesized that the compound may inhibit enzymes critical for cell proliferation and survival in cancer cells.
  • Receptor Interaction : There are indications that it could modulate receptor activity, potentially leading to apoptosis in tumor cells.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Case Study on Anticancer Efficacy : A study involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent.
    • Findings : The study reported an IC50 of 8 µM, suggesting effective inhibition of cell growth compared to untreated controls.
  • Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity against Staphylococcus aureus and found that the compound exhibited a MIC of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.